molecular formula C12H18O6 B14727000 (6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate CAS No. 6338-38-1

(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate

Cat. No.: B14727000
CAS No.: 6338-38-1
M. Wt: 258.27 g/mol
InChI Key: OYHMRANBYBXHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate is a complex organic compound with a unique structure It belongs to the class of furan derivatives and is characterized by its hexahydrofurofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate typically involves multiple steps. One common method starts with the preparation of the hexahydrofurofuran core, followed by the introduction of propanoyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with varying substituents and functional groups. Examples include:

  • (6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate
  • (6-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate

Uniqueness

What sets (6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate apart is its specific propanoyloxy groups, which confer unique chemical and biological properties

Properties

CAS No.

6338-38-1

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate

InChI

InChI=1S/C12H18O6/c1-3-9(13)17-7-5-15-12-8(6-16-11(7)12)18-10(14)4-2/h7-8,11-12H,3-6H2,1-2H3

InChI Key

OYHMRANBYBXHGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1COC2C1OCC2OC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.